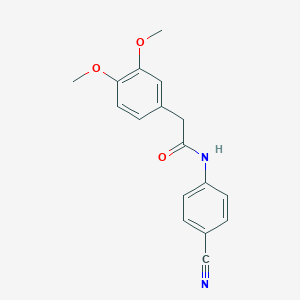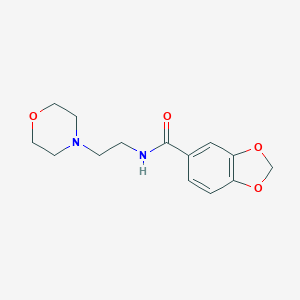
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide, also known as CX717, is a novel compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. CX717 was first synthesized in the 1990s by chemists at Cortex Pharmaceuticals, Inc. The compound has since been studied extensively for its effects on the brain and its potential applications in the treatment of cognitive disorders.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in synaptic plasticity, which is the process by which the strength of connections between neurons in the brain is modified in response to experience.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been shown to increase the activity of neurons in the prefrontal cortex, a region of the brain that is important for working memory and attention. This increased activity is believed to be due to the compound's effects on the AMPA receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide in lab experiments is its ability to enhance cognitive performance in animal models. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes. However, one limitation of using N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is that its effects on the brain are not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide. One area of interest is the development of more selective AMPA receptor modulators that can target specific subtypes of the receptor. Another area of interest is the investigation of the long-term effects of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is a novel compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. The compound has been studied extensively for its effects on the brain and its potential applications in the treatment of cognitive disorders. While much is still unknown about the compound's mechanism of action and long-term effects, research in this area is ongoing and holds promise for future advancements in the field of cognitive neuroscience.
Synthesis Methods
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of cyclohexylamine and chloroacetyl chloride to form N-cyclohexylchloroacetamide. This intermediate is then reacted with 4-methylpiperazine to form N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide.
Scientific Research Applications
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been studied extensively for its potential use as a cognitive enhancer. In animal studies, N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been shown to improve performance on a variety of cognitive tasks, including learning and memory. In human studies, N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been shown to improve working memory and attention.
properties
Product Name |
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
|---|---|
Molecular Formula |
C13H25N3O |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O/c1-15-7-9-16(10-8-15)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
InChI Key |
NKGIUPDGKFJANL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




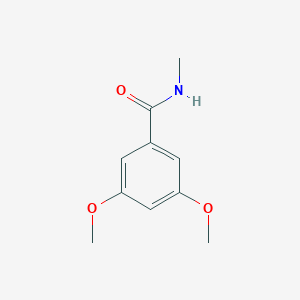
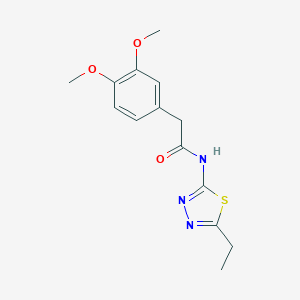
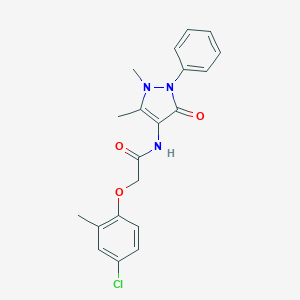
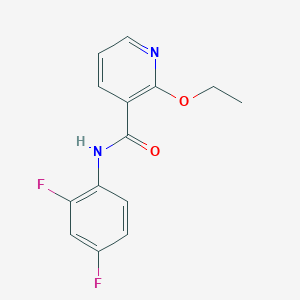
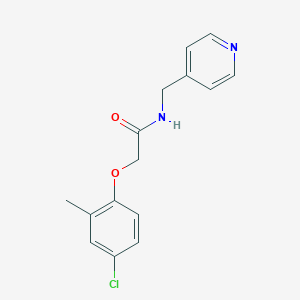
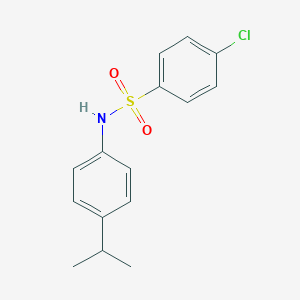
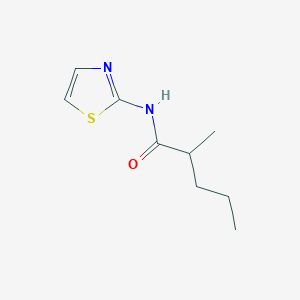

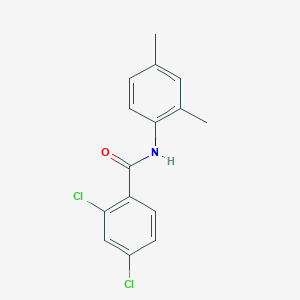

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
